amine CAS No. 854357-52-1](/img/structure/B511402.png)

[(5-Methylthiophen-2-yl)methyl](2-phenylethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

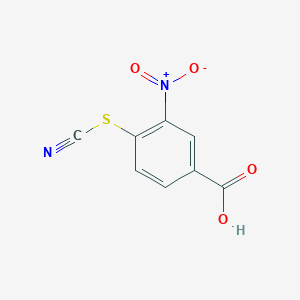

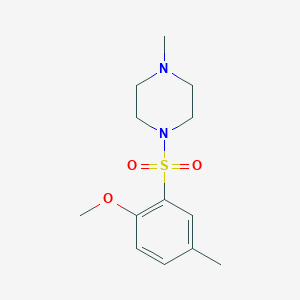

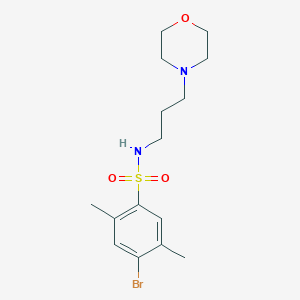

“(5-Methylthiophen-2-yl)methylamine” is a chemical compound with the CAS Number: 854357-52-1 . It has a molecular weight of 231.36 . It is in liquid form .

Molecular Structure Analysis

The molecular structure of “(5-Methylthiophen-2-yl)methylamine” is represented by the formula C14H17NS . The InChI Code for this compound is provided in the source .

Physical And Chemical Properties Analysis

“(5-Methylthiophen-2-yl)methylamine” is a liquid at room temperature . It has a melting point of 16-17°C . The compound has a molecular weight of 231.36 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives, like the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Urease Inhibition

Among the synthesized derivatives of thiophene, some compounds have shown excellent urease inhibition activity . This suggests potential applications in the treatment of diseases caused by urease-producing bacteria.

Photocatalytic Hydrogen Evolution

Thiophene-based compounds have been used in photocatalytic hydrogen evolution . The introduction of a methyl group at certain positions can result in smaller aggregate sizes and better crystallinity, leading to improved photocatalytic activity .

Organic π-Conjugated Semiconductors

Thiophene-based compounds are also used as organic π-conjugated semiconductors . These compounds have tunable energy levels, excellent chemical stability, and broad absorption, making them suitable for photocatalysis .

Palladium-Catalyzed Cross-Coupling Reactions

2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product . This reaction is important in the synthesis of various organic compounds.

Synthesis of Photochromic Compounds

Thiophene compounds can react via Aldol condensation to form chalcones with photochromic properties . These compounds can change color under light, which has potential applications in optoelectronics and photonics.

Antitubercular Activity

Thiophene containing compounds have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Cytotoxicity Effect

Thiophene containing compounds have been studied for their cytotoxicity effect . This is important in the development of new anticancer drugs.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS/c1-12-7-8-14(16-12)11-15-10-9-13-5-3-2-4-6-13/h2-8,15H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGBGYXZJYJOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)

amine](/img/structure/B511356.png)

amine](/img/structure/B511365.png)

![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)